Fluo-4 am Fluo-4 am Fluo-4 acetoxymethyl ester (Fluo-4 AM) is a cell-permeable fluorescent calcium indicator. It is cleaved by intracellular esterases to release Fluo-4, which binds to calcium with a Kd value of 345 nM and displays excitation/emission maxima of 490/520 nm, respectively. Fluo-4 AM has been used to measure intracellular calcium levels in live cells by fluorescent microscopy or flow cytometry.
Fluo-4 AM is a cell-permeable, fluorescent Ca2+ indicator.
Brand Name: Vulcanchem
CAS No.: 273221-67-3
VCID: VC0528150
InChI: InChI=1S/C51H50F2N2O23/c1-28-7-9-39(54(19-47(62)74-24-69-30(3)57)20-48(63)75-25-70-31(4)58)45(13-28)66-11-12-67-46-14-34(8-10-40(46)55(21-49(64)76-26-71-32(5)59)22-50(65)77-27-72-33(6)60)51-35-15-37(52)41(61)17-42(35)78-43-18-44(38(53)16-36(43)51)73-23-68-29(2)56/h7-10,13-18H,11-12,19-27H2,1-6H3
SMILES: CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OCOC(=O)C)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Molecular Formula: C51H50F2N2O23
Molecular Weight: 1096.9 g/mol

Fluo-4 am

CAS No.: 273221-67-3

Cat. No.: VC0528150

Molecular Formula: C51H50F2N2O23

Molecular Weight: 1096.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fluo-4 am - 273221-67-3

Specification

Description Fluo-4 acetoxymethyl ester (Fluo-4 AM) is a cell-permeable fluorescent calcium indicator. It is cleaved by intracellular esterases to release Fluo-4, which binds to calcium with a Kd value of 345 nM and displays excitation/emission maxima of 490/520 nm, respectively. Fluo-4 AM has been used to measure intracellular calcium levels in live cells by fluorescent microscopy or flow cytometry.
Fluo-4 AM is a cell-permeable, fluorescent Ca2+ indicator.
CAS No. 273221-67-3
Molecular Formula C51H50F2N2O23
Molecular Weight 1096.9 g/mol
IUPAC Name acetyloxymethyl 2-[2-[2-[5-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-methylanilino]acetate
Standard InChI InChI=1S/C51H50F2N2O23/c1-28-7-9-39(54(19-47(62)74-24-69-30(3)57)20-48(63)75-25-70-31(4)58)45(13-28)66-11-12-67-46-14-34(8-10-40(46)55(21-49(64)76-26-71-32(5)59)22-50(65)77-27-72-33(6)60)51-35-15-37(52)41(61)17-42(35)78-43-18-44(38(53)16-36(43)51)73-23-68-29(2)56/h7-10,13-18H,11-12,19-27H2,1-6H3
Standard InChI Key QOMNQGZXFYNBNG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OCOC(=O)C)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Canonical SMILES CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OCOC(=O)C)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Appearance Solid powder

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